2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Catalog No.
S3330359
CAS No.
4229-38-3
M.F
C8H16N2O5
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-acetamido-2-deoxy-beta-D-glucopyranosylamine

CAS Number

4229-38-3

Product Name

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O

N-Ac-beta-D-GlcNAc as a Biomarker:

N-Ac-beta-D-GlcNAc is a metabolite generated during the breakdown of N-linked glycans, which are complex sugar structures attached to proteins. Researchers are investigating N-Ac-beta-D-GlcNAc as a potential biomarker for various diseases, including:

  • Cancer: Studies have shown altered levels of N-Ac-beta-D-GlcNAc in the blood and tissues of cancer patients compared to healthy individuals. Source: National Cancer Institute: ) This suggests that N-Ac-beta-D-GlcNAc levels could potentially be used for early cancer detection, monitoring disease progression, and assessing treatment response.
  • Neurodegenerative diseases: Research suggests that N-Ac-beta-D-GlcNAc levels may be altered in individuals with neurodegenerative diseases like Alzheimer's and Parkinson's disease. Source: Journal of Alzheimer's Disease: ) While further research is needed, N-Ac-beta-D-GlcNAc could potentially serve as a biomarker for these diseases.

N-Ac-beta-D-GlcNAc in Glycosylation Studies:

N-Ac-beta-D-GlcNAc is a fundamental building block of N-linked glycans. Researchers utilize N-Ac-beta-D-GlcNAc in studies investigating the role of glycosylation (the attachment of sugars to proteins) in various biological processes, such as:

  • Cell signaling: Glycosylation plays a crucial role in cell-to-cell communication and can influence various cellular processes. Studying how N-Ac-beta-D-GlcNAc is incorporated into glycans can help researchers understand how cells communicate and respond to their environment. Source: Nature Reviews Molecular Cell Biology:
  • Protein folding and function: Glycans can influence how proteins fold and function. Studying the role of N-Ac-beta-D-GlcNAc in glycan structures can provide insights into how these structures impact protein function and potentially contribute to the development of new therapeutic strategies. Source: Glycobiology:

N-Ac-beta-D-GlcNAc in Enzyme Studies:

N-Ac-beta-D-GlcNAc is involved in various enzymatic reactions within the cell. Researchers use it to study the activity and function of enzymes involved in:

  • N-glycan biosynthesis: Understanding how enzymes utilize N-Ac-beta-D-GlcNAc to build N-linked glycans can provide valuable insights into the regulation and function of these complex sugar structures. Source: Journal of Biological Chemistry: )
  • N-glycan degradation: Enzymes break down N-linked glycans, releasing N-Ac-beta-D-GlcNAc as a byproduct. Studying how enzymes interact with and degrade N-Ac-beta-D-GlcNAc can help researchers understand the regulation and importance of N-glycan turnover in the cell. Source: Glycobiology:

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine, also known as N-acetyl-beta-D-glucosaminylamine, is an amino sugar derived from glucose. Its molecular formula is C8_8H16_{16}N2_2O5_5, and it has a molecular weight of 220.23 g/mol. This compound appears as an off-white to light brown powder and is slightly soluble in dimethyl sulfoxide and methanol. It has a melting point ranging from 103 to 112 °C and a predicted boiling point of approximately 556.2 °C .

The structure of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine features an acetamido group attached to the second carbon of the glucopyranose ring, which contributes to its biological activity and utility in synthetic chemistry .

The mechanism of action of NAG depends on the context. Here are two examples:

  • Hyaluronic Acid Synthesis: NAG acts as a substrate for enzymes involved in hyaluronic acid biosynthesis. These enzymes polymerize NAG units to form the hyaluronic acid backbone [].
  • N-linked Glycosylation: NAG is a precursor for the addition of complex sugar chains (N-linked glycans) to proteins. This glycosylation process influences protein folding, stability, and targeting within the cell [].
, primarily as a building block for synthesizing glycosylamines and other derivatives. It can undergo acylation reactions to form N-acyl derivatives, which mimic the N-glycosylamine linkages found in glycoproteins. Additionally, it can participate in condensation reactions with other amines or alcohols to form glycosides or oligosaccharides .

This compound exhibits significant biological activities, particularly in immunology and microbiology. It has been shown to possess bactericidal properties against Gram-positive bacteria by interfering with peptidoglycan biosynthesis, which is crucial for bacterial cell wall integrity. Moreover, it plays a role in innate immunity through its interaction with peptidoglycan recognition proteins, potentially influencing immune responses .

Synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine can be achieved through several methods:

  • From Glucosamine: Acetylation of D-glucosamine using acetic anhydride or acetyl chloride under basic conditions.
  • From Chitin Derivatives: Hydrolysis and subsequent acetylation of chitin can yield this compound.
  • Chemical Modifications: Various chemical modifications of sugar derivatives can also lead to the formation of this amino sugar .

2-Acetamido-2-deoxy-beta-D-glucopyranosylamine is primarily used in:

  • Synthetic Chemistry: As a precursor for synthesizing glycosylamines and related compounds.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Diagnostic Markers: It serves as a marker for certain diseases, including juvenile idiopathic polyarteritis nodosa .

Interaction studies involving 2-acetamido-2-deoxy-beta-D-glucopyranosylamine focus on its binding properties with proteins involved in immune responses and bacterial cell wall synthesis. Research indicates that it can bind to peptidoglycan recognition proteins, enhancing the immune system's ability to recognize and respond to bacterial infections . Additionally, studies have shown its interactions with various enzymes that metabolize amino sugars, highlighting its role in carbohydrate metabolism.

Several compounds share structural similarities with 2-acetamido-2-deoxy-beta-D-glucopyranosylamine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N-acetyl-beta-D-glucosamineC8_8H15_{15}N1_1O6_6Commonly found in chitin; plays roles in cell signaling and immunity.
D-glucosamineC6_6H13_{13}N1_1O5_5Precursor for glycosaminoglycans; lacks the acetyl group.
2-amino-2-deoxy-D-glucoseC6_6H13_{13}N1_1O5_5No acetyl group; involved in energy metabolism.
N-acetylmuramic acidC9_9H17_{17}N1_1O7_7Component of bacterial cell walls; differs by an additional lactate group.

The uniqueness of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine lies in its specific structural features that enhance its biological activity and utility as a synthetic building block, distinguishing it from other amino sugars and derivatives .

Physical Description

Solid

XLogP3

-2

Wikipedia

N-acetyl-beta-D-glucosaminylamine

General Manufacturing Information

1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts: INACTIVE

Dates

Modify: 2023-08-19

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